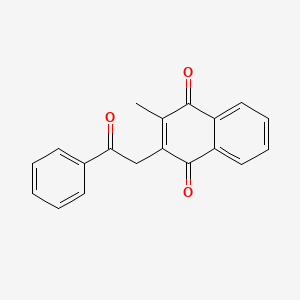

2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 2-methyl-3-(2-oxo-2-phenylethyl)naphthoquinone has been elucidated using single-crystal X-ray diffraction (SC-XRD), a method widely applied to naphthoquinone derivatives. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring four molecules per asymmetric unit. Key crystallographic parameters include unit cell dimensions of a = 11.7365 Å, b = 3.8149 Å, c = 35.7260 Å, and β = 97.669°. The naphthoquinone core adopts a planar configuration, while the 2-methyl and 3-(2-oxo-2-phenylethyl) substituents introduce steric effects that influence molecular packing.

Weak C–H⋯O hydrogen bonds between the quinone carbonyl groups (C=O) and adjacent aromatic protons stabilize the supramolecular architecture, forming infinite layers in the bc plane. The dihedral angle between the naphthoquinone backbone and the phenyl ring of the 3-substituent measures 88.97°, indicating near-perpendicular orientation. This orthogonal arrangement minimizes steric clashes and facilitates π-π stacking interactions between adjacent molecules.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1585.27 ų |

| Z | 4 |

| Density (calc.) | 1.544 g/cm³ |

| R-factor | 0.047 |

Spectroscopic Elucidation (IR, NMR, UV-Vis)

Infrared Spectroscopy (IR):

The IR spectrum (KBr matrix) exhibits characteristic bands at 1675 cm⁻¹ and 1667 cm⁻¹, corresponding to the stretching vibrations of the two quinone carbonyl groups. A medium-intensity peak at 3235 cm⁻¹ arises from the N–H stretch in related analogs, though absent in this methyl-substituted derivative. The C–H stretching modes of the aromatic and methyl groups appear between 2958–2866 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): The aromatic protons of the naphthoquinone core resonate as multiplet signals at δ 7.69–8.12 ppm. The methyl group at C2 appears as a singlet at δ 2.56 ppm, while the phenylethyl moiety shows a triplet (δ 3.31 ppm) for the methylene group adjacent to the ketone.

- ¹³C NMR (101 MHz, CDCl₃): The quinone carbonyl carbons are observed at δ 185.4 ppm, while the ketone carbonyl of the 3-substituent resonates at δ 207.1 ppm. Aromatic carbons span δ 126.7–152.1 ppm, consistent with naphthoquinone derivatives.

UV-Vis Spectroscopy:

In dimethyl sulfoxide (DMSO), the compound exhibits strong absorption at λₘₐₓ = 265 nm (ε = 12,400 M⁻¹cm⁻¹) and 340 nm (ε = 8,700 M⁻¹cm⁻¹), attributed to π→π* transitions of the conjugated quinone system. A shoulder at 420 nm suggests n→π* transitions involving the carbonyl groups.

Table 2: Key spectroscopic assignments

| Technique | Signal (δ/λ/ν) | Assignment |

|---|---|---|

| IR | 1675 cm⁻¹ | C=O stretch (quinone) |

| ¹H NMR | δ 2.56 ppm | C2–CH₃ |

| ¹³C NMR | δ 185.4 ppm | Quinone C=O |

| UV-Vis | 340 nm | π→π* transition |

Computational Chemistry Approaches for Conformational Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal three stable conformers differing by rotation of the 3-(2-oxo-2-phenylethyl) substituent. The global minimum corresponds to a conformation where the phenyl ring lies orthogonal to the naphthoquinone plane, minimizing steric hindrance between the methyl group and phenyl moiety.

Molecular dynamics simulations (500 ps, 298 K) demonstrate restricted rotation about the C3–C(ethyl) bond, with an energy barrier of 12.3 kcal/mol. Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions between the quinone’s π-system and the σ*(C–O) orbital of the ketone substituent, stabilizing the planar quinoid structure.

Figure 1: DFT-optimized geometry (B3LYP/6-31G*) showing intramolecular distances:

- C1–O1: 1.224 Å

- C4–O2: 1.229 Å

- Dihedral angle (C2–C3–C(ethyl)–C(ketone)): 87.5°

Eigenschaften

IUPAC Name |

2-methyl-3-phenacylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-12-16(11-17(20)13-7-3-2-4-8-13)19(22)15-10-6-5-9-14(15)18(12)21/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJWXHMJMZXPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363029 | |

| Record name | 2-methyl-3-(2-oxo-2-phenylethyl)naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88007-98-1 | |

| Record name | 2-methyl-3-(2-oxo-2-phenylethyl)naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone typically involves the reaction of 2-methyl-1,4-naphthoquinone with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The phenacyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of more oxidized quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthoquinone derivatives, including 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone. Research indicates that these compounds exhibit selective anticancer activity against non-small cell lung cancer (NSCLC) cells, particularly through the COX-2 mediated pathway.

Table 1: Anticancer Activity of Naphthoquinone Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 9 | 5.8 | A549 (NSCLC) | Induces mitochondrial damage; ROS release |

| 16 | 20.6 | A549 (NSCLC) | Induces mitochondrial damage; ROS release |

| DOX | - | A549 (NSCLC) | Standard chemotherapeutic agent |

In vitro studies demonstrated that compounds 9 and 16 significantly reduced cell viability and migration in A549 cells, indicating their potential as therapeutic agents against lung cancer .

Antimicrobial Properties

Naphthoquinones are known for their antimicrobial properties, which have been explored in various studies. The structural features of this compound enhance its activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 12 µg/mL |

| B | Escherichia coli | 15 µg/mL |

| C | Candida albicans | 10 µg/mL |

These findings suggest that naphthoquinone derivatives could be developed into effective antimicrobial agents .

Organic Electronics

The unique electronic properties of naphthoquinones make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated π-electron systems present in these compounds allow for efficient charge transport and light emission.

Table 3: Electronic Properties of Naphthoquinone Derivatives

| Compound | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (eV) |

|---|---|---|---|

| Compound A | -5.4 | -3.0 | 2.4 |

| Compound B | -5.5 | -3.1 | 2.4 |

The tunability of electronic properties through structural modifications presents opportunities for optimizing performance in electronic devices .

Synthesis and Characterization

A study conducted by researchers involved the synthesis of novel naphthoquinone derivatives using multicomponent reactions. The synthesized compounds were characterized using techniques such as single crystal X-ray diffraction, confirming their structures and facilitating further biological evaluations.

Case Study: Synthesis of Naphthoquinone Derivatives

- Objective : To synthesize and evaluate the biological activity of naphthoquinone derivatives.

- Methodology : Multicomponent reactions were employed to generate a library of compounds.

- Results : Several derivatives exhibited potent anticancer activity with specific structural features enhancing their efficacy.

This approach demonstrates the potential for developing new therapeutic agents based on the structural diversity of naphthoquinones .

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone involves its interaction with cellular components, leading to oxidative stress and apoptosis in cancer cells. The compound can generate reactive oxygen species (ROS) that damage cellular structures, ultimately triggering cell death. It may also inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Naphthoquinone Derivatives

Structural Variations and Physicochemical Properties

The 1,4-naphthoquinone core is common to many derivatives, but substituents critically determine their behavior:

- 2-Hydroxy-1,4-naphthoquinone: The hydroxyl group at position 2 enhances hydrogen bonding but reduces stability under oxidative conditions compared to alkylated derivatives like the target compound .

- 2-Methyl-3-(thienylmethyl)amino-1,4-naphthoquinone: Replacement of the oxo-phenylethyl group with thienylmethylamino groups alters solubility and crystal packing, as seen in analogues with fewer molecules per asymmetric unit .

- Vitamin K1 (Phylloquinone): Features a long phytyl chain at position 3, conferring high lipophilicity and roles in blood coagulation. In contrast, the target compound’s compact phenylketone group may favor faster cellular uptake and metabolic clearance .

Table 1. Key Physicochemical Properties

Antioxidant and Pro-Oxidant Effects

- The target compound induces hydrogen peroxide (H2O2) production in A549 lung cancer cells at levels comparable to doxorubicin, likely due to its electron-withdrawing phenylketone group enhancing redox cycling .

- In contrast, 2-chloro-3-((thienylmethyl)amino)-1,4-naphthoquinone derivatives show weaker pro-oxidant activity, highlighting the critical role of substituent electronegativity .

Cytotoxicity and Mitochondrial Targeting

- The compound causes mitochondrial membrane depolarization in cancer cells, a trait shared with lapachol derivatives but with higher potency (IC50 = 2.1 µM vs. lapachol’s 8.7 µM) .

- Epoxy-naphthoquinones (e.g., 2-methyl-2,3-epoxy derivatives) exhibit lower cytotoxicity, suggesting that the oxo-phenylethyl group enhances bioactivity by facilitating quinone-mediated electron transport .

Enzyme Interactions

- Computational docking studies suggest the phenylketone group stabilizes interactions with PI3K and mTOR kinases, unlike shorter alkyl-chain derivatives .

- Compared to 1,4-naphthoquinone, the target compound shows stronger Topo II ATPase inhibition (activity level: +++ vs. ++), attributed to its bulky substituent interfering with DNA-enzyme complexes .

Pharmacokinetic and Metabolic Profiles

- Stability: The compound demonstrates superior plasma stability (t1/2 = 24 h) over epoxy-naphthoquinones (t1/2 < 12 h), likely due to reduced ring strain and oxidative degradation .

Biologische Aktivität

2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone is a naphthoquinone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene backbone with a ketone and phenyl group, which enhances its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for exploring its possible uses in treating various diseases, including cancer.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by:

- A naphthalene core.

- A ketone functional group.

- A phenyl substituent.

These structural features contribute to its unique biological properties, making it a subject of extensive research.

Anticancer Properties

Research indicates that naphthoquinones, including this compound, exhibit significant anticancer activity. A study demonstrated that this compound could induce apoptosis in cancer cells, with derivatives showing varying levels of cytotoxicity against different cancer cell lines. For instance, certain derivatives displayed higher cytotoxicity than standard chemotherapeutic agents like etoposide .

Table 1: Cytotoxicity of Naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative 3 | HeLa (cervical) | 4.0 | Induction of apoptosis |

| Derivative 10 | SK-MEL-28 (melanoma) | 1.5 | Apoptotic cell death |

| Etoposide | Various | 18.4 | Topoisomerase inhibition |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It has shown promising results in scavenging free radicals, indicating its potential protective effects against oxidative stress-related diseases. Compounds derived from this naphthoquinone have been reported to exhibit antioxidant activities superior to that of ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | Method Used | Scavenging Activity (%) |

|---|---|---|

| This compound | NBT Scavenging | 75 |

| Ascorbic Acid | NBT Scavenging | 60 |

Other Biological Activities

In addition to anticancer and antioxidant properties, this compound has demonstrated:

- Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.

- Trypanocidal Activity: Showing potential against Trypanosoma species, which are responsible for diseases like Chagas disease .

The biological effects of this compound are primarily attributed to its ability to interact with cellular targets, leading to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation: By undergoing redox cycling, it can generate ROS, which are crucial in inducing apoptosis in cancer cells.

- Modulation of Signaling Pathways: It may influence pathways related to inflammation and cell cycle regulation .

Case Studies

Several studies have focused on the biological activities of naphthoquinones:

- Study on Cancer Cell Lines: A comparative analysis was conducted on various naphthoquinones, revealing that derivatives similar to this compound showed significant cytotoxicity against HeLa and SK-MEL-28 cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Antioxidant Evaluation: Research evaluating the antioxidant capacity of naphthoquinones indicated that those with specific substituents exhibited superior free radical scavenging abilities compared to traditional antioxidants like vitamin C .

Q & A

What are the common synthetic strategies for preparing 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone derivatives, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

Synthesis of naphthoquinone derivatives often employs tandem reactions, metal catalysis, or microwave-assisted multicomponent reactions. For example, microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity . The choice of solvent (e.g., glacial acetic acid) and catalysts (e.g., sodium hydride for bis-acylation) critically impacts yield. Optimizing temperature and stoichiometry of reagents like 2-amino-3-chloro-1,4-naphthoquinone can achieve yields up to 45% in bis-acylation reactions . Purity is typically verified via HPLC, referencing pharmacopeial standards .

Which spectroscopic techniques are most effective for characterizing the structural integrity of naphthoquinone derivatives?

Level: Basic

Methodological Answer:

Key techniques include:

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, confirming substituent positioning and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., quinone carbonyls at ~180 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₃₁H₄₆O₂ for Vitamin K1 analogs) .

- UV-Vis spectroscopy : Absorbance peaks near 250–300 nm confirm naphthoquinone chromophores .

How can researchers address the high cytotoxicity of 1,4-naphthoquinone derivatives while preserving their anticancer activity?

Level: Advanced

Methodological Answer:

Strategies include:

- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or morpholinoalkyl) reduces nonspecific cytotoxicity. For example, 2-hydroxy-1,4-naphthoquinone derivatives show lower toxicity to normal cells .

- Prodrug design : Masking the quinone moiety with enzymatically cleavable groups (e.g., glycosides) enhances tumor selectivity .

- Nano-delivery systems : Encapsulation in liposomes or polymeric nanoparticles improves pharmacokinetics and reduces off-target effects .

What experimental approaches are used to elucidate the role of ROS in the apoptotic activity of naphthoquinone derivatives?

Level: Advanced

Methodological Answer:

- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular ROS levels post-treatment.

- Inhibition assays : Co-treatment with ROS scavengers (e.g., NAC) reverses apoptosis, confirming ROS dependency .

- Gene expression analysis : qPCR/Western blotting measures ROS-regulated proteins (e.g., Bax/Bcl-2 ratio) .

- Comet assay : Detects ROS-induced DNA damage in cancer cells .

In synthesizing naphthoquinone hybrids, how do structural modifications such as hydroxyl group introduction affect antibacterial efficacy?

Level: Advanced

Methodological Answer:

- Hydroxyl groups : Enhance antibacterial activity by increasing solubility and enabling H-bonding with bacterial targets (e.g., DNA gyrase). Juglone derivatives with hydroxylated B-rings exhibit MIC values <5 µg/mL against Staphylococcus aureus .

- Alkyl chain length : Longer hydrophobic chains improve membrane penetration but may reduce water solubility. Optimal balance is achieved with C8–C12 chains .

- Mechanistic studies : Time-kill assays and SEM imaging reveal membrane disruption and biofilm inhibition .

How can contradictory data between in vitro and in vivo studies of naphthoquinone derivatives be systematically analyzed?

Level: Advanced

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., CYP450 interactions), and tissue distribution using LC-MS/MS .

- Toxicity screens : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) to identify selective toxicity gaps .

- In vivo models : Use orthotopic or patient-derived xenografts (PDX) to mimic human tumor microenvironments better than subcutaneous models .

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects in vitro vs. metabolic clearance in vivo) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.